molecular formula C12H12ClN3O4S B2591370 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034406-24-9

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2591370
CAS No.: 2034406-24-9
M. Wt: 329.76
InChI Key: KDUMTCUJADREGU-UHFFFAOYSA-N
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Description

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of thiophene, isoxazole, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through the cycloaddition of nitrile oxides to alkenes or alkynes . The thiophene ring can be introduced via a halogenation reaction, followed by a coupling reaction with the appropriate methoxyethyl group . The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and isoxazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects . Further research is needed to elucidate the exact pathways involved .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-19-7(8-2-3-9(13)21-8)6-14-11(17)12(18)15-10-4-5-20-16-10/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUMTCUJADREGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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